molecular formula C11H11N3O B5885533 3-anilino-2-cyano-2-butenamide

3-anilino-2-cyano-2-butenamide

Cat. No.: B5885533
M. Wt: 201.22 g/mol
InChI Key: LEMYLRMPFOACDK-CSKARUKUSA-N
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Description

3-Anilino-2-cyano-2-butenamide is a substituted butenamide derivative characterized by an anilino (phenylamino) group at the 3-position, a cyano group at the 2-position, and a conjugated double bond within the butenamide backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the aromatic anilino moiety, which may enhance stability and intermolecular interactions.

Properties

IUPAC Name

(E)-3-anilino-2-cyanobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(10(7-12)11(13)15)14-9-5-3-2-4-6-9/h2-6,14H,1H3,(H2,13,15)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYLRMPFOACDK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-anilino-2-cyano-2-butenamide, we compare its properties and applications with three related compounds:

2-Aminobenzamides

2-Aminobenzamides share a benzamide core but lack the cyano group and conjugated double bond. Key differences include:

  • Reactivity: 2-Aminobenzamides exhibit nucleophilic reactivity at the amino group, whereas the cyano group in 3-anilino-2-cyano-2-butenamide may participate in cycloaddition or hydrolysis reactions.
  • Applications: 2-Aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors and glycoconjugation substrates , while the butenamide derivative’s applications remain exploratory.

3-Chloroaniline Derivatives

Chloroanilines (e.g., 3-chloroaniline) feature a halogenated aromatic amine but lack the butenamide backbone. Comparisons include:

  • Solubility: 3-Chloroaniline derivatives are generally less polar due to the absence of the cyano and amide groups, reducing water solubility compared to 3-anilino-2-cyano-2-butenamide .
  • Toxicity: Chloroanilines are associated with higher environmental toxicity, whereas the butenamide’s cyano group may mitigate this through metabolic degradation pathways .

Substituted Acrylamides

Acrylamides with cyano substituents (e.g., 2-cyanoacrylamide) share the conjugated double bond and cyano group but lack the anilino moiety. Key distinctions:

  • Polymerization Potential: Substituted acrylamides readily polymerize due to their electron-deficient double bonds, whereas the anilino group in 3-anilino-2-cyano-2-butenamide may sterically hinder polymerization .
  • Biological Activity: Acrylamides are common enzyme inhibitors, but the anilino group in the target compound could enhance binding affinity to aromatic-rich enzyme pockets .

Data Table: Comparative Properties

Property 3-Anilino-2-Cyano-2-Butenamide 2-Aminobenzamide 3-Chloroaniline 2-Cyanoacrylamide
Molecular Weight ~217 g/mol (estimated) 136.15 g/mol 127.57 g/mol 98.10 g/mol
Water Solubility Moderate (polar groups) Low Very Low High
Reactivity Cyano + anilino synergy Amino nucleophilicity Halogen substitution Polymerization-prone
Applications Exploratory (enzyme/polymer) HDAC inhibition Industrial synthesis Adhesives, inhibitors
Toxicity (EPA) Not classified Low High Moderate

Sources: Estimated values based on structural analogs .

Research Findings and Limitations

  • Synthetic Feasibility: The compound’s synthesis likely involves condensation of cyanoacetamide with an aniline derivative, analogous to 2-aminobenzamide preparation .
  • Stability: The conjugated system may confer UV stability, but hydrolysis of the cyano group under acidic conditions remains a concern .
  • Knowledge Gaps: Direct pharmacological or material studies on 3-anilino-2-cyano-2-butenamide are absent in accessible literature. Most inferences derive from chloroaniline and benzamide research .

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